molecular formula C20H15FN4O2S B2878988 N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049450-58-9

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2878988
CAS No.: 1049450-58-9
M. Wt: 394.42
InChI Key: TZXQPSOXKZMRBP-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anticancer, enzyme inhibition, and antimicrobial effects . The structure features:

  • A 4-fluorophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core.
  • A carboxamide group at position 3, linked to a 4-acetamidophenyl moiety.

The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the acetamidophenyl side chain may influence target binding selectivity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12(26)22-15-6-8-16(9-7-15)23-19(27)18-11-28-20-24-17(10-25(18)20)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXQPSOXKZMRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetamidophenyl group: This step involves the acylation of the imidazo[2,1-b]thiazole core with an acetamidophenyl derivative.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the imidazo[2,1-b]thiazole core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific biological targets, making it useful in biochemical studies.

    Medicine: It has been evaluated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects. Molecular docking and dynamics studies have been conducted to understand the binding patterns and stability of the protein-ligand complexes formed by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in imidazo[2,1-b]thiazole derivatives include modifications at positions 3, 5, 6, and the aryl substituents. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 6-(4-Fluorophenyl), 3-(4-acetamidophenyl carboxamide) 338.36* N/A Acetamidophenyl group enhances hydrogen bonding
BI72427 6-(4-Fluorophenyl), 3-(pyridin-3-yl carboxamide) 338.36 N/A Pyridine substitution alters solubility
BI82825 6-(4-Fluorophenyl), 3-(pyridin-2-ylmethyl carboxamide) 352.39 N/A Increased steric bulk with methylpyridine
5l (Molecules, 2012) 6-(4-Chlorophenyl), 3-acetamide linked to piperazinyl-pyridine N/A N/A VEGFR2 inhibition (5.72% at 20 µM); IC50 = 1.4 µM (MDA-MB-231)
5f (Molecules, 2012) 6-(4-Chlorophenyl), 3-acetamide linked to 6-chloropyridin-3-yl N/A 215–217 High yield (72%); chlorophenyl enhances hydrophobicity
N-(4-imidazo[2,1-b]thiazol-6-ylphenyl)-3-methyl analog () 6-(3-Nitrophenyl), 3-methyl N/A N/A Nitro group may enhance electron-withdrawing effects

*Calculated based on .

Key Observations:

  • Substituent Position and Bioactivity : The 4-fluorophenyl group in the target compound and BI72427 contrasts with the 4-chlorophenyl in 5f and 5l. Chlorine’s higher electronegativity may improve target binding in 5l, contributing to its potent VEGFR2 inhibition .
  • Melting Points and Stability : Compounds with chlorophenyl groups (e.g., 5f) exhibit higher melting points (>200°C), suggesting greater crystallinity and stability compared to fluorophenyl derivatives .

Biological Activity

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H15_{15}FN4_{4}O2_{2}S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 1049450-58-9

The structure features an imidazo[2,1-b][1,3]thiazole core which is known for its various biological activities. The incorporation of both acetyl and fluorophenyl groups enhances its potential applications in medicinal chemistry .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes or receptors involved in various signaling pathways.

Key Mechanisms:

  • Inhibition of Focal Adhesion Kinase (FAK) : Compounds similar to this imidazo-thiazole derivative have shown to inhibit FAK phosphorylation, which is significant in cancer progression and metastasis .
  • Antiproliferative Effects : Studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies have shown promising results:

Cell Line IC50_{50} (μM) Mechanism
MesoII0.59Inhibition of phospho-FAK
STO2.81Induction of apoptosis and cell cycle arrest

These results indicate that the compound can effectively reduce cell viability in mesothelioma cells through mechanisms involving FAK modulation and apoptosis induction .

Other Biological Activities

Beyond anticancer effects, this compound also exhibits:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The thiazole moiety contributes to anti-inflammatory activities observed in certain assays .

Case Studies

A notable study explored the efficacy of this compound in combination with gemcitabine for treating pancreatic cancer. The findings indicated that this compound enhanced the antiproliferative effects of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine transport into cells .

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